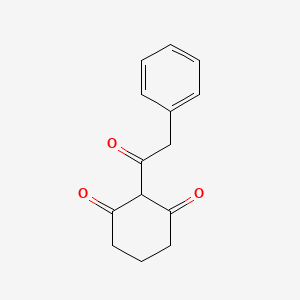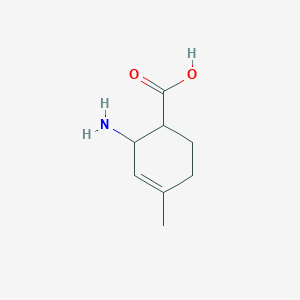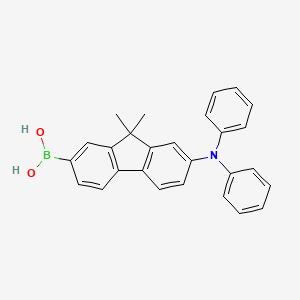
(7-(Diphenylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are often employed to enhance yield and efficiency. The use of lipophilic bases and low catalyst loading can minimize inhibitory effects and improve the overall process .
Analyse Chemischer Reaktionen
Types of Reactions: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound is highly reactive in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions to form biaryl compounds. It is also employed in the synthesis of complex organic molecules and materials .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biological molecules. They are also explored for their potential in drug delivery systems .
Industry: In the industrial sector, B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also utilized in the development of new materials for solar cells and other optoelectronic devices .
Wirkmechanismus
The mechanism of action of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 4-(Diphenylamino)phenylboronic acid
- Phenylboronic acid pinacol ester
- 9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester
Uniqueness: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid stands out due to its unique structural features, which include a fluorenyl group and a diphenylamino moiety. These features enhance its reactivity and make it particularly suitable for applications in organic electronics and advanced materials .
Eigenschaften
Molekularformel |
C27H24BNO2 |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
[9,9-dimethyl-7-(N-phenylanilino)fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C27H24BNO2/c1-27(2)25-17-19(28(30)31)13-15-23(25)24-16-14-22(18-26(24)27)29(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,30-31H,1-2H3 |
InChI-Schlüssel |
SYADPOPDESIVQD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


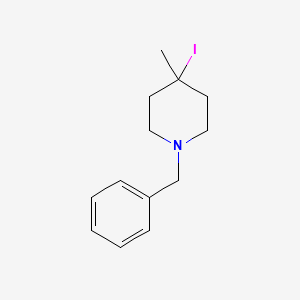
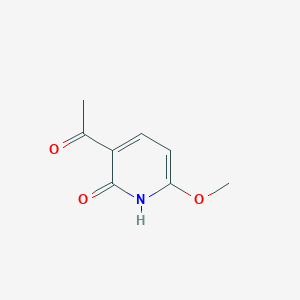

![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)
![Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate](/img/structure/B13970136.png)
![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)
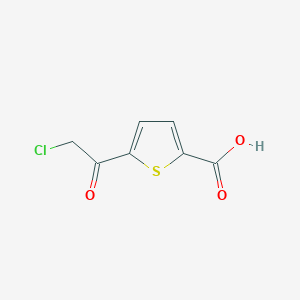


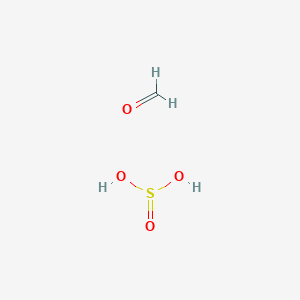

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
